2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate is an organic compound with the molecular formula C13H15IO5. This compound is characterized by the presence of an iodoethoxy group and a formylbenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate typically involves the reaction of 4-formylbenzoic acid with 2-[2-(2-iodoethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethoxyethyl benzoates.
Oxidation: Formation of 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-carboxybenzoate.
Reduction: Formation of 2-[2-(2-iodoethoxy)ethoxy]ethyl 4-hydroxybenzoate.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate involves its interaction with specific molecular targets. The iodoethoxy group can participate in nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(2-Iodoethoxy)ethoxy]ethyl methacrylate
- 2-[2-(2-Iodoethoxy)ethoxy]tetrahydro-2H-pyran
- Ethyl 4-ethoxy-2-hydroxybenzoate
Uniqueness
2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate is unique due to the presence of both an iodoethoxy group and a formylbenzoate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
117685-44-6 |
---|---|
Molekularformel |
C14H17IO5 |
Molekulargewicht |
392.19 g/mol |
IUPAC-Name |
2-[2-(2-iodoethoxy)ethoxy]ethyl 4-formylbenzoate |
InChI |
InChI=1S/C14H17IO5/c15-5-6-18-7-8-19-9-10-20-14(17)13-3-1-12(11-16)2-4-13/h1-4,11H,5-10H2 |
InChI-Schlüssel |
ZJTFOWGFGOVZIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C(=O)OCCOCCOCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.